2-[4-(Aminomethyl)phenyl]acetamide hydrochloride
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Overview
Description
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride is an organo-chloride compound known for its extensive usage in the synthesis of diverse compounds. It is soluble in water and polar organic solvents, making it versatile for various scientific research and laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for free radical bromination.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in brominated derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]acetamide hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Aminomethyl)phenyl)acetamide: Similar structure but without the hydrochloride group.
4-(Aminomethyl)benzoic acid: Precursor in the synthesis of 2-[4-(Aminomethyl)phenyl]acetamide hydrochloride.
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride: Another name for the same compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and polar organic solvents further enhances its utility in various research and industrial settings .
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H |
InChI Key |
QMAGRUSFLHDYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)CN.Cl |
Origin of Product |
United States |
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